N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1152913-55-7
VCID: VC3377253
InChI: InChI=1S/C12H14N2O2S2/c1-9(13)10-5-2-3-6-11(10)14-18(15,16)12-7-4-8-17-12/h2-9,14H,13H2,1H3
SMILES: CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N
Molecular Formula: C12H14N2O2S2
Molecular Weight: 282.4 g/mol

N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide

CAS No.: 1152913-55-7

Cat. No.: VC3377253

Molecular Formula: C12H14N2O2S2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide - 1152913-55-7

Specification

CAS No. 1152913-55-7
Molecular Formula C12H14N2O2S2
Molecular Weight 282.4 g/mol
IUPAC Name N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C12H14N2O2S2/c1-9(13)10-5-2-3-6-11(10)14-18(15,16)12-7-4-8-17-12/h2-9,14H,13H2,1H3
Standard InChI Key PLRJWGSFMWJQHU-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N
Canonical SMILES CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N

Introduction

Chemical Identity and Basic Properties

N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide is identified by the CAS registry number 1152913-55-7 and features a molecular formula of C12H14N2O2S2 . The compound has a calculated molar mass of 282.38 g/mol, making it a medium-sized organic molecule . This sulfonamide derivative belongs to the broader class of thiophene-containing compounds, which are characterized by the presence of a five-membered aromatic heterocycle containing a sulfur atom.

Structural Features

The structural composition of N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide can be understood by examining its key functional groups:

  • A thiophene ring (five-membered aromatic heterocycle with sulfur)

  • A sulfonamide linkage (-SO2NH-)

  • A phenyl ring with an aminoethyl substituent at the ortho position

  • A chiral center at the aminoethyl carbon

The presence of both the sulfonamide group and the primary amine functionality gives this compound interesting chemical properties, potentially including hydrogen bonding capabilities and acid-base characteristics.

Physical Data and Properties

Table 1: Physical and Chemical Properties of N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide

PropertyValueSource
CAS Number1152913-55-7
Molecular FormulaC12H14N2O2S2
Molecular Weight282.38 g/mol
AppearanceSolid (inferred based on structure)-
Purity (Commercial)Minimum 95%

Structural Comparison with Related Compounds

Understanding N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide requires comparison with structurally related compounds to highlight its distinctive features.

Comparative Analysis

Table 2: Comparison of N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide1152913-55-7C12H14N2O2S2282.38Reference compound
N-(2-Aminophenyl)thiophene-2-sulfonamide182499-85-0C10H10N2O2S2254.33Lacks the ethyl group; amine directly on phenyl ring
N-(2-Aminoethyl)thiophene-2-sulfonamide-C6H10N2O2S2206.3Lacks the phenyl ring; amine on ethyl chain

This structural comparison reveals the unique positioning of functional groups in N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide. While structurally related to other thiophene sulfonamides, the specific aminoethyl substitution pattern on the phenyl ring distinguishes it from its analogs.

Analytical Characterization

Identification Methods

Standard analytical techniques suitable for characterizing N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Elemental analysis

These methods are essential for confirming the identity, purity, and structural features of the compound, particularly important when it is to be used in chemical research or pharmaceutical development.

Chiral Analysis

Given the presence of a stereogenic center in the aminoethyl group, chiral analysis techniques such as:

  • Chiral HPLC

  • Polarimetry

  • Circular dichroism

Would be valuable for determining enantiomeric purity and absolute configuration.

Research Challenges and Future Directions

The limited information specific to N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide in the available literature suggests several areas for future research:

Synthesis Optimization

Development of efficient and stereoselective synthetic routes would be valuable, particularly methods that:

  • Enable scalable production

  • Provide high enantiomeric purity

  • Utilize readily available starting materials

  • Employ environmentally friendly processes

Structure-Activity Relationship Studies

Systematic modification of the core structure could yield valuable insights into:

  • The role of the thiophene ring in biological activity

  • The importance of the sulfonamide linkage

  • The effect of substitution patterns on the phenyl ring

  • The significance of the stereochemistry at the aminoethyl position

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